molecular formula C28H23ClN4O3S3 B2685952 N-(2-chlorophenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 422306-86-3

N-(2-chlorophenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2685952
CAS RN: 422306-86-3
M. Wt: 595.15
InChI Key: CIZISRQXMYGXGK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H23ClN4O3S3 and its molecular weight is 595.15. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity Evaluation

Several studies have focused on synthesizing derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine to explore their potential biological activities. For instance, Hafez and El-Gazzar (2017) conducted a study on the synthesis of novel 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The study indicates that these derivatives could offer new pathways for cancer treatment research (Hafez & El-Gazzar, 2017).

Mechanisms of Action in Disease Treatment

Research by Moscovitz et al. (2018) explored the biochemical mechanisms behind the induction of cytochrome P450 3A4 by PF-06282999, a thiouracil derivative related to the compound . The study found that PF-06282999 selectively activated the human pregnane X receptor (PXR), leading to significant induction of CYP3A4 mRNA and midazolam-1′-hydroxylase activity. These findings could be relevant for understanding the compound's potential interactions and effects within human biology, particularly in drug metabolism and cardiovascular disease treatments (Moscovitz et al., 2018).

Advanced Synthesis Techniques

The synthesis of complex molecules like N-(2-chlorophenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide often involves innovative techniques. For example, Hassneen et al. (2003) discussed new routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, emphasizing the importance of novel synthetic methods in creating derivatives of complex compounds for further biological evaluation (Hassneen & Abdallah, 2003).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[6-(2-methoxyphenyl)-7-oxo-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN4O3S3/c1-36-22-14-8-7-13-21(22)33-26(35)24-25(32(28(37)39-24)16-15-18-9-3-2-4-10-18)31-27(33)38-17-23(34)30-20-12-6-5-11-19(20)29/h2-14H,15-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZISRQXMYGXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4Cl)N(C(=S)S3)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((6-(2-methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

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